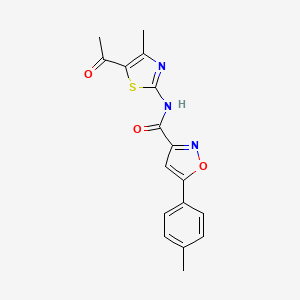![molecular formula C16H15ClN2O2S B11370434 5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11370434.png)
5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of solvents like dimethylformamide (DMF) and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-1,2-thiazol-3(2H)-one: Shares the thiazole ring but differs in other functional groups.
2-amino-5-chloro-3-methylbenzoic acid: Contains a similar benzofuran core but lacks the thiazole ring.
Uniqueness
5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15ClN2O2S |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
5-chloro-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-13-7-11(17)3-4-14(13)21-15(9)16(20)18-6-5-12-8-22-10(2)19-12/h3-4,7-8H,5-6H2,1-2H3,(H,18,20) |
InChI Key |
YDLNGZOFYNKRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11370352.png)
![5-chloro-N-(4-methylbenzyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11370361.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11370367.png)
![methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate](/img/structure/B11370370.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11370373.png)
![N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11370382.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11370383.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11370387.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide](/img/structure/B11370390.png)
![5-(4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11370398.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11370402.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11370412.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11370428.png)
